molecular formula C22H30O2S2 B3163089 2,3-Bis(n-hexylthio)-1,4-naphthalenedione CAS No. 883516-16-3

2,3-Bis(n-hexylthio)-1,4-naphthalenedione

Cat. No.: B3163089
CAS No.: 883516-16-3
M. Wt: 390.6 g/mol
InChI Key: NAROQAYBHJKVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(n-hexylthio)-1,4-naphthalenedione is a useful research compound. Its molecular formula is C22H30O2S2 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Polymer Solar Cells and Local Electrical Characterization

The blend of regioregular poly(3-hexylthiophene) and poly{[N,N′-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)} demonstrates potential for polymer solar cell applications. It has been prepared for current mode atomic force microscopy (C-AFM) measurements to investigate phase-separated domains and the local electrical characteristics of these blends (Lee et al., 2012).

2. Organic Field-Effect Transistors

Triple bond-conjugated naphthalene diimide copolymers have been synthesized and studied for their application in n-channel organic field-effect transistors. The side chains on these copolymers have a significant impact on the surface morphology/nanostructure and consequently on the charge-transporting properties, which are critical for the performance of organic electronics (Nam et al., 2018).

3. Electrochromic Devices

Bis(ethylenedioxythiophene)naphthalene monomers and polymers have been synthesized and characterized for their potential in electrochromic devices. These materials exhibit good electrochromic properties, including multi-electrochromic behaviors, satisfactory optical contrast, fast response time, and excellent cyclic voltammetry stability (Xu et al., 2013).

4. Coordination Chemistry and Metal Complexes

Studies on hydroxynaphthoquinones and their derivatives, including 2,3-Bis(n-hexylthio)-1,4-naphthalenedione, have been conducted focusing on their coordination chemistry with metals. These studies explore the structural and spectroscopic properties of the metal complexes, offering insights into their potential applications in various fields (Salunke-Gawali et al., 2017).

Properties

IUPAC Name

2,3-bis(hexylsulfanyl)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2S2/c1-3-5-7-11-15-25-21-19(23)17-13-9-10-14-18(17)20(24)22(21)26-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAROQAYBHJKVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,3-Bis(n-hexylthio)-1,4-naphthalenedione
Reactant of Route 2
Reactant of Route 2
2,3-Bis(n-hexylthio)-1,4-naphthalenedione
Reactant of Route 3
2,3-Bis(n-hexylthio)-1,4-naphthalenedione
Reactant of Route 4
2,3-Bis(n-hexylthio)-1,4-naphthalenedione
Reactant of Route 5
Reactant of Route 5
2,3-Bis(n-hexylthio)-1,4-naphthalenedione
Reactant of Route 6
Reactant of Route 6
2,3-Bis(n-hexylthio)-1,4-naphthalenedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.